molecular formula C7H10N2O2 B183395 1,3-Dimethylthymine CAS No. 4401-71-2

1,3-Dimethylthymine

Cat. No. B183395
CAS RN: 4401-71-2
M. Wt: 154.17 g/mol
InChI Key: BHWQEVXICGSHEW-UHFFFAOYSA-N
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Description

1,3-Dimethylthymine is a chemical compound with the molecular formula C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da .


Synthesis Analysis

1,3-Dimethylthymine can be prepared in a single-step reaction by heating a mixture of N-methylpropionamide and the Bredereck-Simchen reagent [tert-butyloxy-bis (dimethylamino) methane] . Another synthesis route involves the use of Methyl bromide and Thymine .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylthymine includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . It has a topological polar surface area of 41 Ų .


Chemical Reactions Analysis

The [2 + 2] photochemical additions of 1,3-dimethylthymine (DMT) with benzophenone and its 4,4‘-substituted derivatives (BPs), difluoro, di- tert -butyl, and dimethoxy benzophenones, have been investigated at a temperature range from −40 to 70 °C .


Physical And Chemical Properties Analysis

1,3-Dimethylthymine has a density of 1.2±0.1 g/cm³, a boiling point of 222.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 87.8±15.0 °C .

Scientific Research Applications

  • Synthesis of 1,3-Dimethylthymine : It can be prepared in a single-step reaction using N-methylpropionamide and Bredereck-Simchen reagent. This method offers a facile synthesis approach (Kantlehner, Mezger, & Ivanov, 2014).

  • Stereochemistry in Reactions with Amines : When 1,3-dimethylthymine epoxide reacts with amines, it forms both cis and trans adducts. The stereostructures of these adducts have been elucidated, and mechanisms for their formation and isomerization have been proposed (Harayama, Yanada, Taga, & Yoneda, 1985).

  • Solvent Effect on Reaction with Nucleophiles : The reaction of 1,3-dimethylthymine epoxide with amines shows that the formation ratio of cis products increases in more polar solvents. This indicates a significant solvent effect in its reactions (Harayama, Yanada, Iio, & Yoneda, 1986).

  • Reductive Repair of Damaged Nucleic Acids : A one-electron transfer system involving 1,5-dihydro-5-deazaflavin and flavinium efficiently repairs 1,3-dimethylthymine bromohydrin, a model of damaged nucleic acid. This presents potential applications in nucleic acid repair mechanisms (Akiyama et al., 1989).

  • Photochemical Reactions with Alcohol : Under photochemical conditions, 1,3-dimethylthymine reacts with ethanol to produce several alcohol adducts, which are also observed in γ-ray irradiated ethanolic solutions. This indicates its potential application in studying photochemical reactions and radiation chemistry (Shetlar, 1980).

  • Monomerization in the Presence of Perchloric Acid : The monomerization of cis-cisoid cyclobutane dimer of 1,3-dimethylthymine is photosensitized by riboflavin tetraacetate in perchloric acid. This has implications in understanding the photochemistry of thymine derivatives (Masaki, Miyake, Yanagida, & Pac, 1992).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on 1,3-Dimethylthymine is ongoing, with potential applications in the field of anti-HIV drug discovery and development . The compound’s structural similarity to amphetamine and other alkylamine stimulants suggests potential for therapeutic use, although more research is needed to fully understand its mechanism of action and potential risks .

properties

IUPAC Name

1,3,5-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWQEVXICGSHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196014
Record name N,N-Dimethylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylthymine

CAS RN

4401-71-2
Record name N,N-Dimethylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
R Alcántara, SY Wang - Photochemistry and Photobiology, 1965 - Wiley Online Library
This paper reports the isolation and the identification of ammonia, methylamine, 5‐carboxy‐l, 3‐dimethyluracil, acetic acid, formic acid, 5‐formyluracil, and formaldehyde from an …
Number of citations: 24 onlinelibrary.wiley.com
SYI WANG - Nature, 1959 - nature.com
WHEN 5,6-unsubstituted pyrimidines (I) such as uracil, uridine and 1,3-dimethyluracil are irradiated with ultra-violet light, the absorption spectra gradually decrease with a simultaneous …
Number of citations: 27 www.nature.com
R Rashid, F Mark, HP Schuchmann… - International journal of …, 1991 - Taylor & Francis
In order to mimic the direct effect of ionizing radiation on DNA, deoxygenated aqueous solutions of potassium peroxodisulphate, tert-butanol and 1,3,6-trimethyluracil (1,3,6-Me 3 U) or 1,…
Number of citations: 24 www.tandfonline.com
N Camerman, A Camerman - Journal of the American Chemical …, 1970 - ACS Publications
The elucidation of the crystal structure of photodimer A of 1, 3-dimethylthymine confirms that this is the c/j-5, 5: 6, 6 stereoisomer. This is the same isomer as that obtained from ultraviolet-…
Number of citations: 60 pubs.acs.org
DP Hollis, SY Wang - The Journal of Organic Chemistry, 1967 - ACS Publications
(1) See SY Wang, Federation Proc., 24, 71 (1965), for terminology and H. Ishihara and SY Wang, Nature, 210, 1222 (1966), for abbreviations.(2) KC Smith in “Photophysiology,” Vol. 2, …
Number of citations: 31 pubs.acs.org
N Camerman, D Weinblum… - Journal of the American …, 1969 - ACS Publications
The crystal structureanalysis of bis (dimethyl) thymine photodimer C, C14H20N4O4, confirms that it is a 5, 6: 5, 6 syn stereoisomer. The cyclobutane ring is puckered, eachatom lying 0.5 …
Number of citations: 32 pubs.acs.org
HP Schuchmann, R Wagner… - International Journal of …, 1986 - Taylor & Francis
Hydroxymethyl radicals ·CH 2 OH, generated by the radiolysis of methanol (0·5 mol dm −3 ) in N 2 O-saturated aqueous solutions, were reacted with 1,3-dimethyluracil or 1,3-…
Number of citations: 22 www.tandfonline.com
XM Hei, QH Song, XB Li, WJ Tang… - The Journal of …, 2005 - ACS Publications
The [2 + 2] photochemical additions of 1,3-dimethylthymine (DMT) with benzophenone and its 4,4‘-substituted derivatives (BPs), difluoro, di-tert-butyl, and dimethoxy benzophenones, …
Number of citations: 39 pubs.acs.org
J Kemmink, APM Eker, R Kaptein - Photochemistry and …, 1986 - Wiley Online Library
Theanthraquinone–2‐sulfonate photo‐sensitized splitting of cis‐syn 1,3‐dimethylthymine dimer gives rise to large CIDNP effects in the reaction product 1,3‐dimethylthymine. The …
Number of citations: 24 onlinelibrary.wiley.com
T Harayama, R Yanada, T Taga, F Yoneda - Tetrahedron letters, 1985 - Elsevier
Tetrahedron Letters,Vo1.26,No.30,pp 3587-3590,1985 0040-4039/85 $3.00 + .OO Printed in Great Britain 01985 Pergamon Press Ltd. S Page 1 Tetrahedron Letters,Vo1.26,No.30,pp …
Number of citations: 12 www.sciencedirect.com

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